molecular formula C14H17BBrNO3 B15199566 5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

Cat. No.: B15199566
M. Wt: 338.01 g/mol
InChI Key: PXZWOEQHUZYQDZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a complex organic compound that features a bromine atom, a methyl group, and a dioxaborolane moiety attached to a benzo[d]oxazole core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the borylation of a brominated benzo[d]oxazole derivative. One common method is the palladium-catalyzed cross-coupling reaction between 5-bromo-2-methylbenzo[d]oxazole and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different functionalized derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Ligands: Triphenylphosphine or similar phosphine ligands.

Major Products

The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of diverse carbon-carbon bonds .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole lies in its combination of a brominated benzo[d]oxazole core with a boronic ester group. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H17BBrNO3

Molecular Weight

338.01 g/mol

IUPAC Name

5-bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C14H17BBrNO3/c1-8-17-11-7-9(16)6-10(12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3

InChI Key

PXZWOEQHUZYQDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(=N3)C)Br

Origin of Product

United States

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